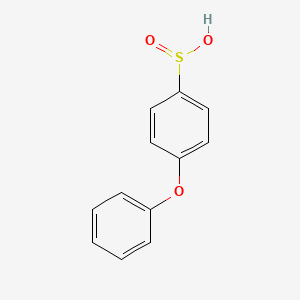
Benzenesulfinic acid, 4-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfinic acid, 4-phenoxy- is an organosulfur compound with the molecular formula C12H10O3S It is a derivative of benzenesulfinic acid, where a phenoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfinic acid, 4-phenoxy- can be synthesized through several methods. One common approach involves the reaction of benzenesulfinic acid with phenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of benzenesulfinic acid, 4-phenoxy- often involves the continuous sulfonation of benzene derivatives using oleum (fuming sulfuric acid) or sulfur trioxide. This method ensures high yields and purity of the product, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfinic acid, 4-phenoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it to sulfinic acids or thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as zinc dust or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sulfur trioxide (SO3) and fuming sulfuric acid are employed for sulfonation reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfinic acids, thiols
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Benzenesulfinic acid, 4-phenoxy- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Industry: It is used as a catalyst in various industrial processes, including the alkylation of thiophenes.
Mechanism of Action
The mechanism of action of benzenesulfinic acid, 4-phenoxy- involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins. This inhibition is crucial in reducing inflammation and tissue damage .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A strong acid used in various industrial applications.
Phenylsulfinic acid: Another organosulfur compound with similar properties but different reactivity.
Benzenesulfonyl chloride: Used in the synthesis of sulfonamides and other derivatives.
Uniqueness
Benzenesulfinic acid, 4-phenoxy- is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
61405-26-3 |
|---|---|
Molecular Formula |
C12H10O3S |
Molecular Weight |
234.27 g/mol |
IUPAC Name |
4-phenoxybenzenesulfinic acid |
InChI |
InChI=1S/C12H10O3S/c13-16(14)12-8-6-11(7-9-12)15-10-4-2-1-3-5-10/h1-9H,(H,13,14) |
InChI Key |
PGBKGCQABAUWSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















